4-Chloro-2-ethylphenol 4-Chloro-2-ethylphenol
Brand Name: Vulcanchem
CAS No.: 18979-90-3
VCID: VC7955074
InChI: InChI=1S/C8H9ClO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3
SMILES: CCC1=C(C=CC(=C1)Cl)O
Molecular Formula: C8H9ClO
Molecular Weight: 156.61 g/mol

4-Chloro-2-ethylphenol

CAS No.: 18979-90-3

Cat. No.: VC7955074

Molecular Formula: C8H9ClO

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-ethylphenol - 18979-90-3

Specification

CAS No. 18979-90-3
Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
IUPAC Name 4-chloro-2-ethylphenol
Standard InChI InChI=1S/C8H9ClO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3
Standard InChI Key QNQRRCHRJHMSLF-UHFFFAOYSA-N
SMILES CCC1=C(C=CC(=C1)Cl)O
Canonical SMILES CCC1=CC(=C(C=C1)O)Cl

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

4-Chloro-2-ethylphenol belongs to the class of chlorophenols, distinguished by its substitution pattern. The IUPAC name derives from the positions of the chlorine (C-4) and ethyl (C-2) groups relative to the hydroxyl group (C-1). Key structural features include:

PropertyValueSource
Molecular FormulaC8H9ClO\text{C}_8\text{H}_9\text{ClO}Chemsrc
Molecular Weight156.609 g/molChemsrc
Exact Mass156.034 g/molChemsrc
LogP (Partition Coefficient)2.608Chemsrc

The compound’s planar aromatic ring and electronegative substituents contribute to its polarity and solubility in organic solvents. The ethyl group enhances lipophilicity compared to methyl-substituted analogs, influencing its environmental persistence .

Spectroscopic Identification

  • Infrared (IR) Spectroscopy: Peaks corresponding to O-H (3200–3600 cm1^{-1}), C-Cl (550–850 cm1^{-1}), and aromatic C=C (1450–1600 cm1^{-1}) stretches are characteristic .

  • Mass Spectrometry: The molecular ion peak at m/z 156.034 confirms the molecular formula, with fragmentation patterns indicating cleavage of the ethyl and chlorine groups .

Synthesis and Industrial Production

Chlorination of 2-Ethylphenol

The primary synthesis route involves electrophilic aromatic substitution, where 2-ethylphenol reacts with chlorine gas (Cl2\text{Cl}_2) or sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) in the presence of Lewis acids (e.g., AlCl3\text{AlCl}_3, FeCl3\text{FeCl}_3) . The reaction mechanism proceeds via the generation of a chloronium ion, which attacks the aromatic ring’s para position relative to the hydroxyl group.

Optimized Conditions from Patent Analogues :

ParameterValue
CatalystAlCl3\text{AlCl}_3 (0.5–10 wt%)
Co-catalystDiphenyl sulfide (0.1–10 wt%)
Temperature25–30°C
Chlorine Stoichiometry0.5–1.5 mol per mol substrate

Under these conditions, selectivity for 4-chloro-2-ethylphenol exceeds 90%, with minor by-products including dichlorinated derivatives and ring-opened compounds .

Industrial Scalability Challenges

Large-scale production requires precise control over exothermic reactions to prevent thermal degradation. Continuous-flow reactors and in situ quenching (e.g., aqueous washes) are employed to enhance yield and purity .

Physicochemical Properties

Solubility and Reactivity

  • Solubility: Miscible with ethanol, ether, and chloroform; sparingly soluble in water (<1 g/L at 25°C) .

  • Acidity: The hydroxyl group confers weak acidity (pKa9.5\text{pKa} \approx 9.5), enabling deprotonation under basic conditions .

Chemical Reactivity and Reaction Mechanisms

Electrophilic Substitution

The chlorine atom’s ortho/para-directing effect facilitates further substitution. For example, nitration introduces nitro groups at the vacant ortho position relative to the hydroxyl group .

Oxidation and Reduction Pathways

  • Oxidation: Strong oxidants (e.g., KMnO4\text{KMnO}_4) convert the hydroxyl group to a quinone structure, useful in dye synthesis .

  • Reduction: Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) removes the chlorine atom, yielding 2-ethylphenol .

Applications in Scientific Research and Industry

Intermediate in Organic Synthesis

4-Chloro-2-ethylphenol serves as a precursor to:

  • Pharmaceuticals: Antiseptics and antifungal agents via nucleophilic substitution of chlorine .

  • Agrochemicals: Herbicides and pesticides through coupling with triazine derivatives .

Industrial Disinfectants

Its antimicrobial properties are leveraged in surface disinfectants, though efficacy depends on concentration and formulation .

Biological Activity and Toxicological Profile

Antimicrobial Effects

Like 4-chloro-2-methylphenol, this compound disrupts microbial cell membranes via hydrophobic interactions, with minimum inhibitory concentrations (MIC) reported in the ppm range for bacteria .

Mammalian Toxicity

Limited data suggest moderate acute toxicity (LD50_{50} > 500 mg/kg in rats), with potential hepatorenal effects upon chronic exposure .

Environmental Impact and Regulatory Considerations

Biodegradation and Persistence

Chlorophenols exhibit slow biodegradation in aerobic conditions, with half-lives exceeding 60 days in soil . Regulatory frameworks (e.g., EU REACH) mandate containment to prevent aquatic contamination .

Comparison with Structural Analogues

CompoundSubstituentsLogPAntimicrobial Activity
4-Chloro-2-ethylphenol-Cl (C4), -C2_2H5_5 (C2)2.608Moderate
4-Chloro-2-methylphenol-Cl (C4), -CH3_3 (C2)2.310High
2-Chloro-4-ethylphenol-Cl (C2), -C2_2H5_5 (C4)2.750Low

Future Perspectives

Research priorities include elucidating metabolic pathways in eukaryotes and developing greener synthesis methods. Advances in catalytic systems (e.g., enzyme-mediated chlorination) could reduce reliance on hazardous reagents .

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